(±)17-HDHA is an autoxidation product of docosahexaenoic acid (DHA;) in vitro. It is also produced from incubations of DHA in rat liver, brain, and intestinal microsomes. 17(S)-HDHA could be produced by enzymatic oxidation of DHA using soybean lipoxygenase (LO) and is the putative product of mammalian 15-LOs. 17(S)-HDHA was shown to be an inhibitor of U-46619 -induced rabbit and rat aortic smooth muscle contraction with IC50 values of 4.9 and 7.2 µM, respectively. (±)17-HDHA is a potential marker of oxidative stress in brain and retina where DHA is an abundant polyunsaturated fatty acid.
(+/-)-17-hdohe, also known as 17-hydroxy-dha or 17(R)hdohe, belongs to the class of organic compounds known as very long-chain fatty acids. These are fatty acids with an aliphatic tail that contains at least 22 carbon atoms. Thus, (+/-)-17-hdohe is considered to be a docosanoid lipid molecule (+/-)-17-hdohe is considered to be a practically insoluble (in water) and relatively neutral molecule (+/-)-17-hdohe has been detected in multiple biofluids, such as blood and urine. Within the cell, (+/-)-17-hdohe is primarily located in the membrane (predicted from logP), cytoplasm and adiposome (+/-)-17-hdohe can be biosynthesized from all-cis-docosa-4, 7, 10, 13, 16, 19-hexaenoic acid.
(4Z,7Z,10Z,13Z,15E,19Z)-17-hydroxydocosahexaenoic acid is a hydroxydocosahexaenoic acid that consists of 4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid bearing an additional 17-hydroxy substituent. It has a role as a human xenobiotic metabolite. It is a hydroxydocosahexaenoic acid and a secondary allylic alcohol. It derives from an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid. It is a conjugate acid of a (4Z,7Z,10Z,13Z,15E,19Z)-17-hydroxydocosahexaenoate.